molecular formula C14H17NO3 B13870577 1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid

1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid

Cat. No.: B13870577
M. Wt: 247.29 g/mol
InChI Key: RZJNHSIHXQSIOY-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method uses hydrazine and ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve the reaction of 3-hydroxy-3-methylbutyl hydrazine with indole-3-carboxaldehyde under reflux conditions in the presence of acetic acid and hydrochloric acid .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in the synthesis of these compounds .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(3-Hydroxy-3-methylbutyl)indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy and methyl groups contribute to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-(3-hydroxy-3-methylbutyl)indole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-14(2,18)7-8-15-9-11(13(16)17)10-5-3-4-6-12(10)15/h3-6,9,18H,7-8H2,1-2H3,(H,16,17)

InChI Key

RZJNHSIHXQSIOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=C(C2=CC=CC=C21)C(=O)O)O

Origin of Product

United States

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